molecular formula C10H12N4O B11799319 2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol

2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol

Cat. No.: B11799319
M. Wt: 204.23 g/mol
InChI Key: AGVLDXFMXMJACY-UHFFFAOYSA-N
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Description

2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol can be achieved through various methods. One common approach involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction. This method uses ultrasonic waves to enhance the reaction rate and yield . Another method involves Rh(III)-catalyzed C–H bond functionalization, which provides a straightforward way to synthesize the compound with good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the pyrazole or pyrimidine rings .

Scientific Research Applications

2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol stands out due to its unique combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

2-(1-propylpyrazol-4-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H12N4O/c1-2-5-14-7-8(6-12-14)10-11-4-3-9(15)13-10/h3-4,6-7H,2,5H2,1H3,(H,11,13,15)

InChI Key

AGVLDXFMXMJACY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)C2=NC=CC(=O)N2

Origin of Product

United States

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